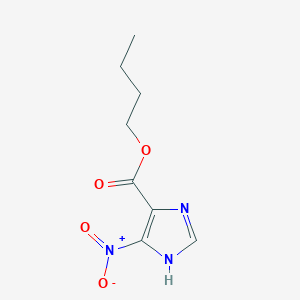

Butyl 4-nitro-1h-imidazole-5-carboxylate

Description

Properties

CAS No. |

37447-02-2 |

|---|---|

Molecular Formula |

C8H11N3O4 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

butyl 5-nitro-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C8H11N3O4/c1-2-3-4-15-8(12)6-7(11(13)14)10-5-9-6/h5H,2-4H2,1H3,(H,9,10) |

InChI Key |

LDEWSJIDXUGIES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Imidazole-4(5)-carboxylic Acids

A classical and well-documented method for preparing nitroimidazole carboxylic acids involves nitration of imidazole-4(5)-carboxylic acid derivatives using a nitrating mixture of concentrated nitric acid and sulfuric acid. The process is described in US Patent US4803283A and involves the following key parameters:

- Starting material: Imidazole-4(5)-carboxylic acid or its esters (including butyl esters).

- Nitrating agent: A mixture of nitric acid (80-100%) and sulfuric acid, with a nitric acid to sulfuric acid mole ratio between 0.1 and 1.

- Reaction conditions: Temperature maintained between 80°C and 180°C, preferably 100-160°C.

- Water content: Kept below 5% by weight in the reaction mixture to avoid side reactions.

- Reaction time: Typically several hours, with stirring and controlled addition of reagents.

- Isolation: After nitration, the mixture is cooled and diluted with ice or water, neutralized with ammonia to pH 2-5, and the product is filtered, washed, and dried.

- Purification: Reprecipitation from water can improve purity.

This method yields 4(5)-nitroimidazole-5(4)-carboxylic acids with yields around 60-70% and purities typically above 65% before purification. The process can be adapted for esters such as butyl esters by starting from the corresponding butyl imidazole carboxylate.

Esterification of Nitroimidazole-5-carboxylic Acid

After obtaining 4-nitroimidazole-5-carboxylic acid, esterification to the butyl ester can be performed by conventional methods such as Fischer esterification:

- Reagents: Butanol (n-butyl alcohol) and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions: Reflux under anhydrous conditions to drive ester formation.

- Workup: Removal of excess alcohol and acid, followed by purification via recrystallization or chromatography.

Alternatively, nitration can be carried out directly on the butyl ester of imidazole-5-carboxylate to yield this compound, avoiding a separate esterification step.

Novel Safer Industrial Methods for 1-Substituted 4-Nitroimidazole Compounds

A European patent (EP2644599A1) describes improved methods for preparing 1-substituted 4-nitroimidazole compounds, which include butyl esters as a subset. Key features of this method include:

- Use of substituted imidazole intermediates to avoid unstable and explosive intermediates common in earlier methods.

- Nitration performed under controlled conditions to maintain safety and improve yield.

- The process avoids high temperatures that exceed the temperature of no return (TNR), reducing explosion risks.

- The method provides high purity and high yield of the nitroimidazole ester compounds.

- The nitration step uses novel intermediates and reaction schemes to enhance safety and industrial applicability.

This method is particularly relevant for pharmaceutical intermediates such as antitubercular agents and can be adapted for this compound synthesis.

Comparative Data Table of Preparation Methods

Full Research Findings and Notes

- The nitration reaction is sensitive to water content; maintaining less than 5% water in the reaction mixture is critical to avoid hydrolysis and side reactions.

- The ratio of nitric acid to sulfuric acid influences nitration efficiency; a ratio of 0.1 to 1 mole nitric acid per mole sulfuric acid is optimal.

- Reaction temperature control is essential; temperatures above 180°C are generally unnecessary and may degrade the product.

- Use of oleum (sulfur trioxide in sulfuric acid) can bind water formed during nitration, improving yield.

- Isolation involves neutralization with ammonia to precipitate the nitroimidazole carboxylic acid or ester.

- The novel method described in EP2644599A1 addresses safety concerns inherent in older methods by avoiding unstable intermediates and controlling reaction temperatures below the TNR.

- Butyl esters of nitroimidazole carboxylic acids can be prepared either by direct nitration of the ester or by esterification of the nitrated acid, with the former preferred for industrial scale due to fewer steps.

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at C-4 participates in nucleophilic substitution and reduction reactions:

-

Nucleophilic substitution : Reacts with amines (e.g., benzylamine) in DMF at 80°C to yield 4-alkyl/aryl-amino derivatives.

-

Catalytic hydrogenation : Using Pd/C under H₂ (1 atm), the nitro group reduces to an amine, forming butyl 4-amino-1H-imidazole-5-carboxylate.

Table 1: Nitro Group Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Substitution | Benzylamine, DMF, 80°C, 6h | 4-Benzylamino derivative | 72% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 4-Aminoimidazole carboxylate | 85% |

Ester Functionalization

The butyl ester undergoes hydrolysis and transesterification:

-

Acid-catalyzed hydrolysis : In 6M HCl at reflux, the ester converts to 4-nitro-1H-imidazole-5-carboxylic acid.

-

Alkaline transesterification : Reacts with methanol/KOH to form methyl 4-nitro-1H-imidazole-5-carboxylate.

Key Data :

-

Hydrolysis activation energy: ~45 kJ/mol (estimated via TGA).

-

Ester solubility: >50 mg/mL in DMSO, <1 mg/mL in water.

Ring Modification Reactions

The imidazole core undergoes electrophilic substitution and cycloaddition:

-

Electrophilic bromination : With Br₂ in acetic acid, bromination occurs at C-2, forming 2-bromo-4-nitro derivatives .

-

Cycloaddition : Reacts with alkyne dienophiles under Cu(I) catalysis to form imidazo[1,2-a]pyridines .

Mechanistic Insight :

The nitro group directs electrophiles to C-2 due to its electron-withdrawing effect, as shown in DFT calculations .

Reductive Functionalization

Sequential reduction and acylation enhance diversification:

-

Nitro → Amine : Catalytic hydrogenation (H₂/Pd-C).

-

Amine acylation : Acetic anhydride/pyridine yields 4-acetamido derivatives .

Table 2: Reductive Functionalization Outcomes

| Step | Reagents | Intermediate/Product | Purity |

|---|---|---|---|

| Reduction | H₂/Pd-C, EtOH | 4-Aminoimidazole carboxylate | 98% (HPLC) |

| Acylation | Ac₂O, pyridine, 0°C | 4-Acetamido derivative | 95% |

Stability and Decomposition

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "butyl 4-nitro-1H-imidazole-5-carboxylate":

Pharmaceutical Applications and Potential

- Angiotensin II Blockers: Certain 4-(1H-pyrrol-1-yl) imidazoles are useful as angiotensin II blockers, which can be used to control hypertension, congestive heart failure, hyperaldosteronism, and vascular smooth muscle proliferation linked to atherosclerosis and post-surgical vascular restenosis . They may also be useful in lowering intraocular pressure and treating or preventing glaucoma .

- PRMT5 Inhibitors: Imidazole-containing compounds have shown high potency and selectivity in protein arginine methyltransferase 5 (PRMT5) biochemical assays . PRMT5 is an epigenetic target associated with the development of tumors, making it a target for cancer therapy .

- Anti-inflammatory and Analgesic Activities: Bis(heterocycle)s containing imidazole derivatives have demonstrated anti-inflammatory and analgesic activities .

- Diagnostic Marker for Tumor Hypoxia: Nitroimidazole derivatives, such as Pimonidazole, can be used as diagnostic markers for identifying tumor hypoxia . These compounds covalently attach to thiol-containing molecules under hypoxic conditions .

Herbicidal Properties

Additional Imidazole Derivatives and Applications

Mechanism of Action

The mechanism of action of butyl 4-nitro-1h-imidazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The nitro group in this compound creates a more electron-deficient ring compared to carboxamide or benzylamino derivatives, which may enhance electrophilic substitution reactivity .

- Hydrogen Bonding: Carboxamide and thiourea derivatives (e.g., 4-(benzoylcarbamothioylamino)-1H-imidazole-5-carboxamide) exhibit higher hydrogen-bond donor/acceptor counts (e.g., 5–7 H-bond acceptors) compared to the nitro-ester compound (4 H-bond acceptors), influencing solubility and crystal packing .

- Lipophilicity : The butyl ester group in the target compound increases lipophilicity (predicted XLogP3 ≈ 1.5) relative to carboxamide derivatives (XLogP3 ≈ 0.8), suggesting better membrane permeability .

Physicochemical and Reactivity Trends

- Stability : Nitro groups can destabilize the imidazole ring toward reduction or nucleophilic attack, whereas carboxamide substituents enhance thermal stability due to resonance stabilization .

- Acidity : The 1H-imidazole proton in this compound is likely more acidic (pKa ~7–8) than carboxamide analogs (pKa ~9–10) due to the electron-withdrawing nitro group .

Biological Activity

Butyl 4-nitro-1H-imidazole-5-carboxylate (CAS No. 37447-02-2) is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Its structure includes a nitro group, which is often associated with various biological activities, including antimicrobial and antitumor effects.

Antimicrobial Activity

Research has demonstrated that nitroimidazole derivatives, including this compound, exhibit potent antibacterial properties. Studies indicate that compounds with a nitro group at the C5 position are particularly effective against Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 3.12 - 12.5 |

| Other Nitroimidazoles | E. coli | 10 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Nitro compounds are known to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an antitumor agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in mediating inflammatory responses . This activity could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to the nitro group, which undergoes reduction in anaerobic conditions to form reactive intermediates that can interact with cellular components, leading to cell death in bacteria and cancer cells . The mechanism involves:

- Nitroreduction : Anaerobic bacteria convert the nitro group into reactive species.

- DNA Damage : These reactive intermediates can cause DNA strand breaks.

- Cell Death : Resulting in apoptosis or necrosis of target cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing its potential as a novel antibacterial agent .

- Antitumor Activity : In vitro assays revealed that this compound reduced cell viability in several cancer lines by inducing apoptosis through oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Butyl 4-nitro-1H-imidazole-5-carboxylate?

- Methodology : The compound can be synthesized via nitration of precursor imidazole derivatives. For example, nitroimidazoles are often prepared using nitrating agents like nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C). Alternatively, esterification of 4-nitro-1H-imidazole-5-carboxylic acid with butanol, catalyzed by H₂SO₄ or DCC/DMAP, is viable. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high yields .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm nitro group incorporation via FT-IR (asymmetric NO₂ stretch at ~1530 cm⁻¹) .

Q. How can the structure of this compound be validated?

- Analytical Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Hydrogen-bonding patterns (e.g., imidazole N–H···O interactions) help confirm supramolecular packing .

- NMR : ¹H NMR should show characteristic imidazole proton signals at δ 7.8–8.2 ppm (aromatic H) and butyl ester protons (δ 0.9–4.3 ppm). ¹³C NMR confirms the nitro group (C–NO₂ at ~145 ppm) and ester carbonyl (C=O at ~165 ppm) .

Q. What factors influence the stability of this compound?

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as nitro groups may undergo photolytic degradation .

- Degradation Pathways : Monitor for ester hydrolysis (via pH-dependent LC-MS) and nitro group reduction (e.g., formation of amine derivatives under reductive conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, stoichiometry, and catalyst loading. For example, esterification efficiency peaks at 60–70°C with a 1.2:1 molar ratio of acid to butanol .

- Kinetic Modeling : Apply pseudo-first-order kinetics to nitration steps. Rate constants (k) derived from Arrhenius plots (ln k vs. 1/T) help identify activation energies and ideal temperature ranges .

Q. What crystallographic challenges arise in resolving the compound’s structure?

- Disorder in Butyl Chains : The flexible butyl group often causes crystallographic disorder. Mitigate this by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters in SHELXL .

- Hydrogen Bonding Networks : Use graph-set analysis (e.g., Etter’s rules) to classify intermolecular interactions (e.g., R₂²(8) motifs between imidazole N–H and nitro O atoms), which stabilize the crystal lattice .

Q. How can computational chemistry aid in understanding reactivity?

- DFT Studies : Calculate electrostatic potential surfaces to predict nitro group reactivity (e.g., susceptibility to nucleophilic attack). HOMO-LUMO gaps (~5–6 eV for nitroimidazoles) correlate with photostability .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO or ethanol) to rationalize solubility trends and aggregation behavior .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Case Study : If X-ray data indicates planar nitro group geometry but NMR suggests torsional strain, perform variable-temperature NMR to assess dynamic effects. Synchrotron XRD can resolve subtle conformational discrepancies .

Methodological Guidelines

- Synthetic Reproducibility : Report yields as mean ± SD from triplicate trials. Include detailed chromatograms (HPLC: C18 column, 254 nm UV detection) and purity thresholds (>95% by area) .

- Data Contradictions : Cross-reference with analogous compounds (e.g., Ethyl 4-nitro-1H-imidazole-5-carboxylate in NIST data) to validate spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.